An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrophenylboronic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxy-4-nitrophenylboronic acid, a key building block in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven insights. Key parameters including molecular structure, solubility, acidity (pKa), and spectroscopic signatures are detailed. Furthermore, this guide includes validated experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. The aim is to equip researchers with the necessary knowledge to effectively utilize this compound in their research and development endeavors.
Introduction: The Emerging Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become increasingly vital in medicinal chemistry. Initially perceived with caution due to potential toxicity, this class of compounds has now gained significant attention, particularly after the FDA approval of boronic acid-containing drugs like Bortezomib (Velcade®). This milestone has catalyzed further research, leading to the approval of other drugs such as ixazomib and vaborbactam.
The utility of boronic acids stems from their unique chemical nature. The boron atom, with its empty p-orbital, acts as a mild Lewis acid, enabling reversible covalent interactions with diols. This property is crucial for their biological activity, often allowing them to act as potent enzyme inhibitors by targeting cis-diol-containing motifs in saccharides or glycoproteins. 3-Hydroxy-4-nitrophenylboronic acid is a valuable bifunctional reagent, incorporating the reactive boronic acid moiety with a nitrophenol scaffold, which offers sites for further chemical modification and influences its overall physicochemical profile.
3-Hydroxy-4-nitrophenylboronic acid: A Molecular Profile
3-Hydroxy-4-nitrophenylboronic acid is a substituted arylboronic acid that serves as a versatile synthetic intermediate. The presence of the hydroxyl and nitro groups on the phenyl ring significantly influences its electronic properties, reactivity, and solubility, making a thorough understanding of its physicochemical characteristics essential for its application.
Caption: 2D Structure of 3-Hydroxy-4-nitrophenylboronic acid.
Core Physicochemical Properties
The utility of a chemical compound in research and drug development is fundamentally governed by its physicochemical properties. These characteristics dictate its behavior in both chemical and biological systems.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₆BNO₅ | Derived from structure. |
| Molecular Weight | 182.93 g/mol | Based on the molecular formula.[1] |
| Appearance | Solid powder | Typically white to light yellow/brown.[2] |
| Melting Point | >300 °C (Decomposes) | Data for the specific isomer is not readily available. Related isomers like 3-nitrophenylboronic acid and 4-nitrophenylboronic acid decompose at 284-285 °C and 285-290 °C, respectively.[3][4] The additional hydroxyl group likely increases intermolecular hydrogen bonding, raising the decomposition temperature. |
| Solubility | Data for the specific isomer is limited. Based on related compounds like 4-nitrophenylboronic acid, solubility is expected in polar organic solvents.[5][6] | |
| Water | Slightly soluble. Solubility is pH-dependent. | |
| DMSO, DMF, Ethanol | Soluble. | |
| Acidity (pKa) | ~7.0 - 7.5 (Estimated) | The pKa of unsubstituted phenylboronic acid is ~8.8.[7] The strongly electron-withdrawing nitro group significantly increases acidity (lowers pKa). The hydroxyl group has a competing effect. The pKa of 4-nitrophenylboronic acid is predicted to be ~7.04.[5] |
| Stability & Storage | Hygroscopic, light-sensitive | Stable under recommended storage conditions. |
| Recommended Storage | Store at 2-8°C under an inert, dry atmosphere, protected from light.[8] |
Solubility: A Critical Parameter for Application
Solubility is a paramount property that influences a compound's utility in biological assays and its potential for formulation as a therapeutic agent. Poor aqueous solubility can hinder bioavailability and lead to unreliable experimental results.
Expert Insight: The solubility of 3-Hydroxy-4-nitrophenylboronic acid is expected to be pH-dependent due to the acidic boronic acid and phenolic hydroxyl groups. At pH values above its pKa, the compound will deprotonate to form an anionic boronate species, which typically exhibits higher aqueous solubility. Conversely, in highly acidic conditions, the compound will be in its neutral form, which may have lower aqueous solubility. The choice of solvent for stock solutions is critical; DMSO is commonly used, but researchers must be mindful of its potential to act as a co-solvent, which can sometimes lead to precipitation upon dilution into aqueous buffers.
Acidity (pKa): The Key to Reactivity and Interaction
The Lewis acidity of the boron atom, quantified by the pKa, is central to the function of boronic acids. This property governs the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. The tetrahedral boronate is the form that readily complexes with diols.
Causality Behind Acidity: The pKa of 3-Hydroxy-4-nitrophenylboronic acid is significantly influenced by the substituents on the phenyl ring.
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Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group pulls electron density away from the boron atom. This makes the boron more electrophilic (a stronger Lewis acid) and stabilizes the resulting negative charge of the boronate form, thus lowering the pKa and making the compound more acidic than unsubstituted phenylboronic acid.
-
Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group through resonance but electron-withdrawing through induction. Its overall effect on the boronic acid's pKa is less pronounced than the nitro group but contributes to the molecule's overall electronic character and hydrogen bonding potential.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of the compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the hydrogen atoms in the molecule. For 3-Hydroxy-4-nitrophenylboronic acid, the spectrum would be characterized by:
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Aromatic Protons: The three protons on the phenyl ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (doublets, doublet of doublets) and coupling constants will be indicative of their substitution pattern.
-
Hydroxyl Protons: The protons of the B(OH)₂ and the phenolic OH groups will appear as broad singlets. Their chemical shift can be variable and is dependent on solvent, concentration, and temperature. They are also exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups (both phenolic and boronic acid).
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N-O Stretch (Nitro Group): Strong, sharp peaks typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
B-O Stretch: A strong band typically found in the 1310-1380 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The nitrophenol chromophore will dominate the spectrum, showing characteristic absorbance maxima. The position of these maxima will be sensitive to pH due to the deprotonation of the hydroxyl and boronic acid groups, which alters the electronic structure of the chromophore.[9] This property is the basis for the spectrophotometric determination of the pKa.
Experimental Protocols
The following protocols are provided as self-validating systems for the determination of key physicochemical properties.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
Rationale: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature).[11]
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Steps:
-
Preparation: Add an excess amount of 3-Hydroxy-4-nitrophenylboronic acid (e.g., 2-5 mg) to a glass vial containing a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37°C) for 24 to 48 hours.[10] This extended time is crucial to ensure thermodynamic equilibrium is achieved.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of particulate matter, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter.[12]
-
Analysis: Prepare a standard calibration curve of the compound at known concentrations. Dilute the clarified supernatant sample with an appropriate solvent and analyze it using a validated HPLC-UV method.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Multiply by the dilution factor to obtain the solubility value.
Protocol for Spectrophotometric pKa Determination
This method leverages the pH-dependent changes in the UV-Vis absorbance spectrum of the compound to determine its pKa.
Rationale: The phenolic hydroxyl group and the boronic acid moiety will ionize at different pH values, leading to a shift in the electronic structure and, consequently, a change in the UV-Vis spectrum. By monitoring this change across a range of pH values, a titration curve can be generated from which the pKa can be derived.[13]
Caption: Workflow for Spectrophotometric pKa Determination.
Detailed Steps:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values (e.g., in 0.5 pH unit increments) covering the range where the pKa is expected. Prepare a stock solution of 3-Hydroxy-4-nitrophenylboronic acid in a suitable solvent (e.g., ethanol).
-
Sample Preparation: Create a set of samples by adding a small, identical aliquot of the stock solution to each buffer, ensuring the final concentration is constant across all samples. Include samples in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.
-
Spectrophotometry: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each sample over the relevant wavelength range.
-
Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH of each buffer. The data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the midpoint of the sigmoid curve. This can be determined from the first derivative of the plot or by fitting the data to the Henderson-Hasselbalch equation.[14]
Conclusion
3-Hydroxy-4-nitrophenylboronic acid is a compound of significant interest due to its unique combination of functional groups. Its physicochemical properties—particularly its solubility and acidity—are direct consequences of its molecular structure and are critical determinants of its behavior in synthetic and biological contexts. The provided data and protocols in this guide offer a robust framework for researchers to understand and effectively utilize this versatile molecule in the pursuit of new scientific discoveries and therapeutic innovations.
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